Gaggvgksal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gaggvgksal is a wild-type KRAS G12D 10mer peptide, which serves as an immunogenic neoantigen in cancer immunotherapy research . This peptide is composed of the amino acid sequence Gly-Ala-Gly-Gly-Val-Gly-Lys-Ser-Ala-Leu . It is used primarily in the study of cancer immunotherapy, particularly for targeting KRAS mutations that are common in various cancers .
準備方法
The synthesis of Gaggvgksal involves standard peptide synthesis techniques. The peptide can be synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions, and the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) . Industrial production methods would follow similar principles but on a larger scale, ensuring high purity and yield.
化学反応の分析
Gaggvgksal, being a peptide, primarily undergoes reactions typical of peptides and proteins. These include:
Substitution: Amino acid residues in peptides can be substituted through various chemical modifications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction . The major products formed depend on the specific reaction and conditions used.
科学的研究の応用
Gaggvgksal has several applications in scientific research:
Cancer Immunotherapy: It is used as an immunogenic neoantigen to study and develop cancer immunotherapies targeting KRAS mutations.
Biological Studies: It serves as a model peptide to study the immune response to KRAS mutations in various cancers.
Medical Research: It is used in the development of vaccines and therapeutic strategies for cancers with KRAS mutations.
作用機序
Gaggvgksal exerts its effects by acting as a neoantigen that can be recognized by the immune system. It targets the KRAS G12D mutation, which is a common driver mutation in various cancers . The peptide is presented on the surface of cancer cells by major histocompatibility complex (MHC) molecules, where it can be recognized by T cells, leading to an immune response against the cancer cells . This mechanism involves the activation of T cells and the subsequent targeting and destruction of cancer cells expressing the KRAS G12D mutation .
類似化合物との比較
Gaggvgksal can be compared with other peptides targeting KRAS mutations, such as:
KRAS G12D Peptide (10-18): Another peptide targeting the same mutation but with a slightly different sequence.
KRAS G12V Peptide: Targets a different mutation in the KRAS protein.
This compound is unique in its specific sequence and its ability to serve as an immunogenic neoantigen for cancer immunotherapy research .
特性
分子式 |
C34H61N11O12 |
---|---|
分子量 |
815.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C34H61N11O12/c1-17(2)11-22(34(56)57)43-30(52)20(6)41-32(54)23(16-46)44-31(53)21(9-7-8-10-35)42-26(49)15-39-33(55)28(18(3)4)45-27(50)14-37-25(48)13-38-29(51)19(5)40-24(47)12-36/h17-23,28,46H,7-16,35-36H2,1-6H3,(H,37,48)(H,38,51)(H,39,55)(H,40,47)(H,41,54)(H,42,49)(H,43,52)(H,44,53)(H,45,50)(H,56,57)/t19-,20-,21-,22-,23-,28-/m0/s1 |
InChIキー |
QXVQTNWRISVNRE-BDLDONPSSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。